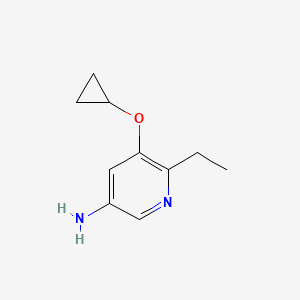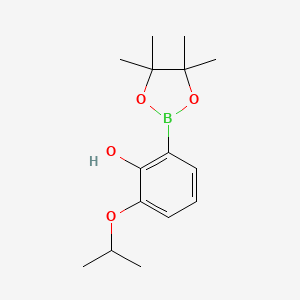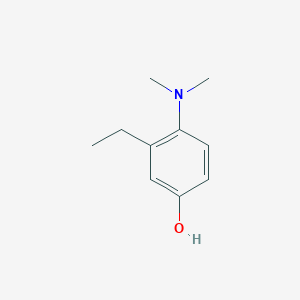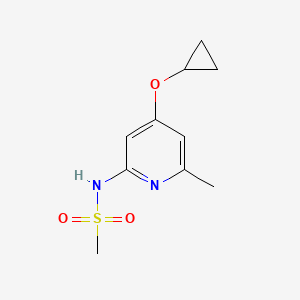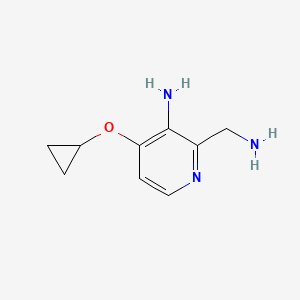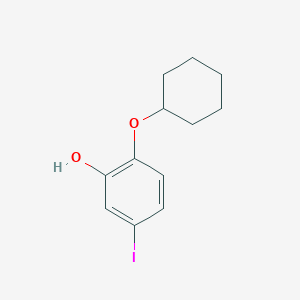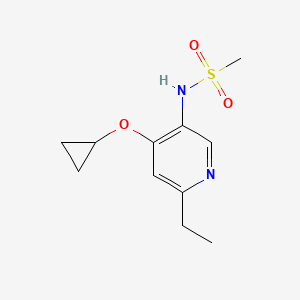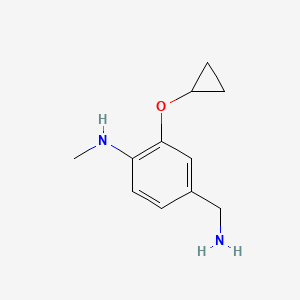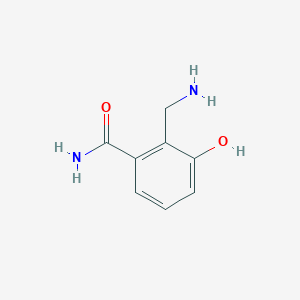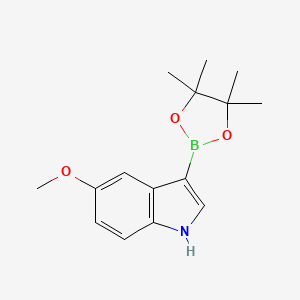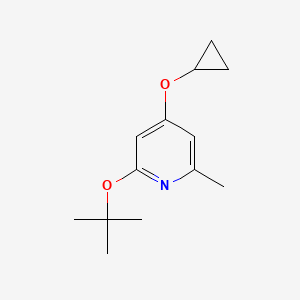
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine typically involves the reaction of 6-chloro-3-fluoropyridine with ethanamine. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Applications De Recherche Scientifique
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in synthesizing various pharmaceutical compounds, including potential drugs for treating diseases.
Agrochemicals: The compound is utilized in developing new pesticides and herbicides due to its biological activity.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or disrupting a biological process in pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in developing new pharmaceuticals and agrochemicals, where specific interactions with biological targets are crucial .
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-(6-chloro-3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-5(9)6(11-7)3-4-10/h1-2H,3-4,10H2 |
Clé InChI |
YTJQDCVCQWRZTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1F)CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


